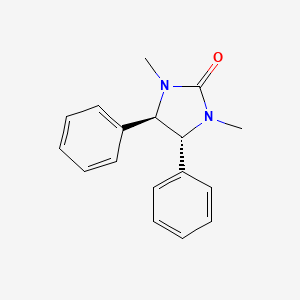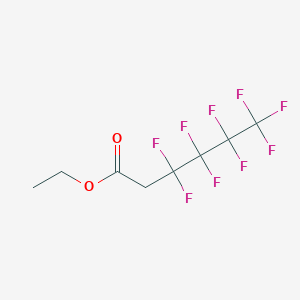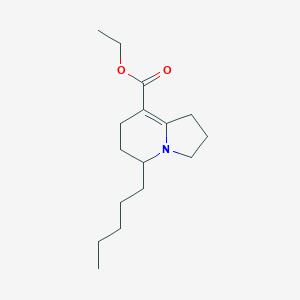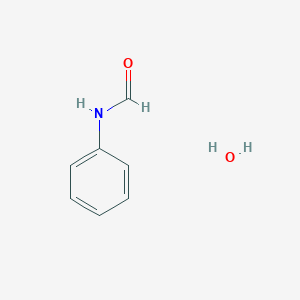
Copper--manganese (3/2)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper-manganese (3/2) is a compound that consists of copper and manganese in a specific stoichiometric ratio. This compound is known for its unique properties and has been extensively studied for various applications in chemistry, biology, medicine, and industry. The combination of copper and manganese in this ratio results in a material with distinct chemical and physical characteristics, making it valuable for a range of scientific and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
Copper-manganese (3/2) can be synthesized through various methods. One common approach is the hydrothermal synthesis, where copper nitrate and manganese nitrate are dissolved in water and subjected to high temperatures and pressures. This method allows for the formation of copper-manganese mixed oxides with high purity and controlled morphology .
Another method involves the co-precipitation technique, where copper sulfate and manganese sulfate are mixed in an aqueous solution, followed by the addition of a precipitating agent such as sodium hydroxide. The resulting precipitate is then filtered, washed, and calcined to obtain the desired copper-manganese compound .
Industrial Production Methods
In industrial settings, copper-manganese (3/2) is often produced using large-scale hydrothermal reactors or continuous flow reactors. These methods allow for the efficient production of the compound with consistent quality and yield. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained.
化学反応の分析
Types of Reactions
Copper-manganese (3/2) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the selective catalytic reduction of nitrogen oxides (NOx) with ammonia (NH3) over copper-manganese spinel oxides. This reaction is highly efficient at low temperatures and involves the interaction of copper and manganese ions to facilitate the reduction process .
Common Reagents and Conditions
Common reagents used in reactions involving copper-manganese (3/2) include ammonia, nitric acid, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are optimized to achieve the desired chemical transformations. For example, the oxidation of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid using copper-manganese oxide catalysts requires specific reaction conditions, including the presence of acetonitrile and tert-butyl hydroperoxide as oxidants .
Major Products Formed
The major products formed from reactions involving copper-manganese (3/2) depend on the specific reaction conditions and reagents used. For instance, the selective catalytic reduction of nitrogen oxides results in the formation of nitrogen gas (N2) and water (H2O), while the oxidation of 5-hydroxymethylfurfural yields 2,5-furandicarboxylic acid .
科学的研究の応用
Copper-manganese (3/2) has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various reactions, including the oxidation of organic compounds and the reduction of nitrogen oxides. Its unique catalytic properties make it valuable for developing efficient and environmentally friendly chemical processes .
In biology, copper-manganese (3/2) is studied for its potential as an antimicrobial agent. The combination of copper and manganese ions exhibits synergistic effects, enhancing the compound’s ability to inhibit the growth of bacteria and fungi. This makes it a promising candidate for developing new antimicrobial treatments .
In medicine, copper-manganese (3/2) is explored for its potential therapeutic applications. Research has shown that copper-manganese nanoparticles can be used for targeted drug delivery and imaging, providing a novel approach for diagnosing and treating various diseases .
In industry, copper-manganese (3/2) is used in the production of lithium-ion batteries. The compound’s high electrochemical stability and capacity make it an excellent material for anode and cathode applications, improving the performance and longevity of batteries .
作用機序
The mechanism of action of copper-manganese (3/2) involves the interaction of copper and manganese ions with various molecular targets and pathways. In catalytic reactions, the copper and manganese ions facilitate electron transfer processes, enhancing the efficiency of the reactions. For example, in the selective catalytic reduction of nitrogen oxides, the copper and manganese ions interact with the nitrogen oxides and ammonia, promoting the reduction process and resulting in the formation of nitrogen gas and water .
In biological applications, the antimicrobial activity of copper-manganese (3/2) is attributed to the generation of reactive oxygen species (ROS) and the disruption of microbial cell membranes. The copper and manganese ions can catalyze the production of ROS, which can damage cellular components and inhibit microbial growth .
類似化合物との比較
Copper-manganese (3/2) can be compared with other similar compounds, such as copper oxide, manganese oxide, and copper-manganese spinel oxides. While these compounds share some similarities, copper-manganese (3/2) exhibits unique properties due to the specific ratio of copper and manganese ions.
Similar Compounds
Copper Oxide (CuO): Copper oxide is a widely studied compound with applications in catalysis, electronics, and medicine.
Manganese Oxide (MnO2): Manganese oxide is known for its catalytic and electrochemical properties.
Copper-Manganese Spinel Oxides (CuMn2O4): Copper-manganese spinel oxides are similar to copper-manganese (3/2) in terms of their catalytic properties.
Conclusion
Copper-manganese (3/2) is a versatile compound with unique properties and a wide range of applications in chemistry, biology, medicine, and industry. Its preparation methods, chemical reactions, and mechanism of action have been extensively studied, highlighting its potential for various scientific and industrial purposes. The comparison with similar compounds further emphasizes its uniqueness and advantages in specific applications.
特性
CAS番号 |
398458-72-5 |
|---|---|
分子式 |
Cu3Mn2 |
分子量 |
300.51 g/mol |
IUPAC名 |
copper;manganese |
InChI |
InChI=1S/3Cu.2Mn |
InChIキー |
WSKSFFWDXFDOCR-UHFFFAOYSA-N |
正規SMILES |
[Mn].[Mn].[Cu].[Cu].[Cu] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[({2-[(2-Chlorophenyl)methoxy]-2-oxoethyl}amino)oxy]acetic acid](/img/structure/B14253325.png)



![4-[(2-Hydroxyphenyl)(4-methoxyphenyl)methoxy]benzonitrile](/img/structure/B14253338.png)
![3-[Hydroxy(pyridin-3-yl)methyl]but-3-en-2-one](/img/structure/B14253344.png)


![(2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate](/img/structure/B14253366.png)

![4-(4-Chlorophenyl)sulfonyl-1-[2-(2,4-difluorophenyl)ethyl]piperidine](/img/structure/B14253386.png)
![tert-Butyl [(2S)-1-ethoxy-3-oxopropan-2-yl]carbamate](/img/structure/B14253388.png)


